

Spectroscopic Analysis of α -Methylcinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: *alpha-Methyl cinnamic acid*

Cat. No.: B7855446

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This guide provides a comprehensive overview of the spectroscopic data for alpha-methylcinnamic acid (CAS No: 1199-77-5), a compound utilized in the pharmaceutical and fine chemical industries.[1] The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for α -methylcinnamic acid in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[2] Data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl_3).[3][4]

^1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity / Coupling Constant (J)	Assignment
12.30	Singlet	Carboxylic Acid Proton (COOH)
7.84	Doublet, J = -1.5 Hz	Vinylic Proton (C=CH)
7.57 - 7.23	Multiplet	Aromatic Protons (C ₆ H ₅)
2.15	Doublet, J = -1.5 Hz	Methyl Protons (CH ₃)
Solvent: CDCl ₃ , Frequency: 90 MHz[4]		

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
167.60	Carboxylic Carbon (C=O)
144.04	Aromatic Carbon (Quaternary)
138.15	Vinylic Carbon (-C=)
134.17	Aromatic Carbon
130.92	Aromatic Carbon
128.77	Aromatic Carbon
128.64	Vinylic Carbon (=CH-)
125.41	Aromatic Carbon
119.02	Aromatic Carbon
20.83	Methyl Carbon (CH ₃)
Solvent: DMSO-d ₆ , Frequency: 75 MHz[5]	

Note: Carbon NMR data can vary slightly based on the solvent used. Data in CDCl₃ is also available.[1][3]

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.^{[6][7]} Key vibrational frequencies for α -methylcinnamic acid are summarized below.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~2500–3300	O–H stretch (broad, due to H-bonding)	Carboxylic Acid
~3030	C–H stretch	Aromatic
~1680–1700	C=O stretch	Carboxylic Acid
~1620-1630	C=C stretch (conjugated)	Alkene
~1500 & ~1580	C=C stretch	Aromatic Ring

Note: These are characteristic ranges. Specific peak values can be found in various spectral databases. Data is often obtained from a KBr disc or Nujol mull.^{[1][8]}

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.^[9] For α -methylcinnamic acid (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol .^{[10][11]}

Electron Ionization (EI) Mass Spectrum Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment (Proposed Fragment)
162	100.0	Molecular Ion [M] ⁺
161	34.5	[M-H] ⁺
117	59.6	[M-COOH] ⁺
116	79.0	[M-HCOOH] ⁺
115	63.7	[C ₉ H ₇] ⁺
91	31.2	[C ₇ H ₇] ⁺ (Tropylium ion)
Source Temperature: 140 °C, Sample Temperature: 110 °C, 75 eV[4]		

Experimental Protocols

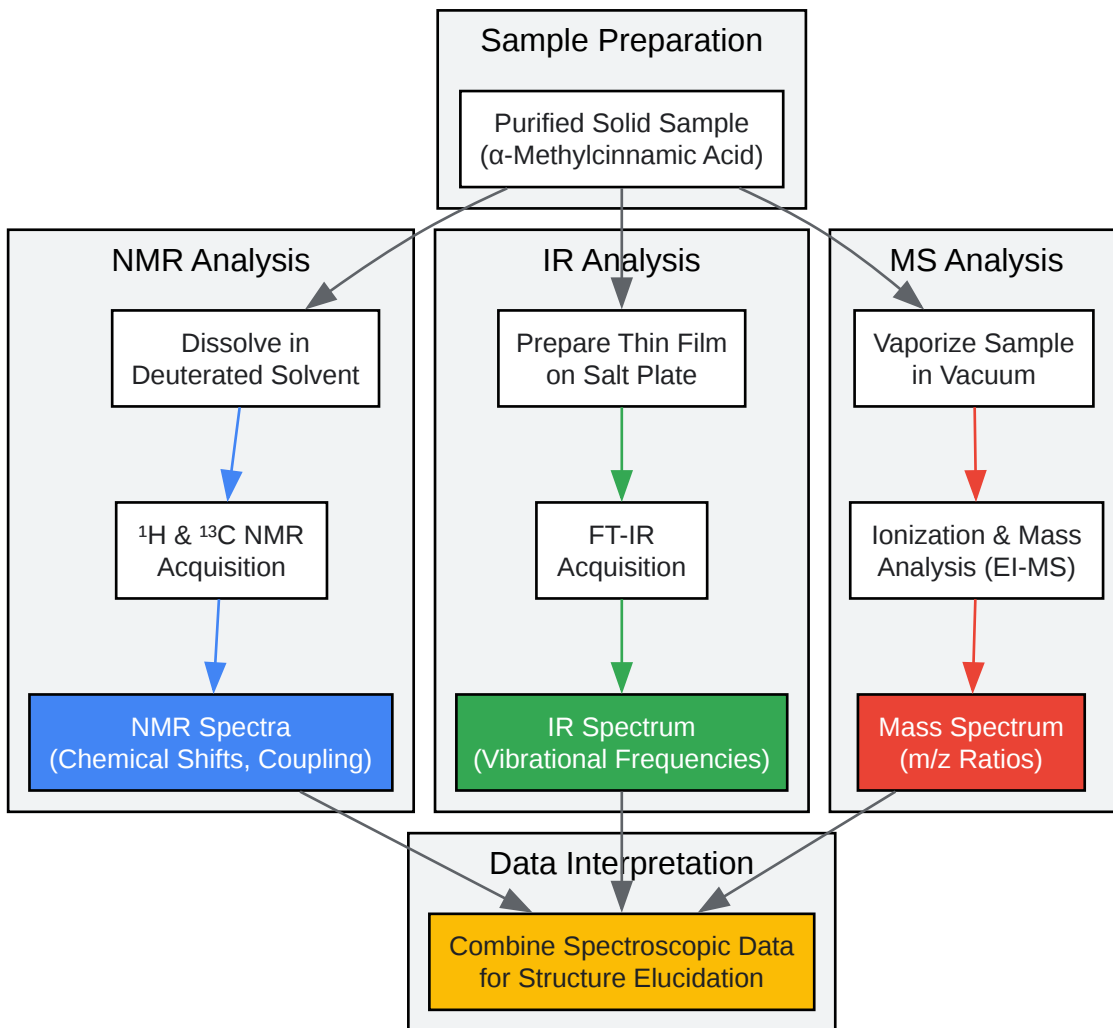
Detailed methodologies are crucial for the replication of spectroscopic analyses. The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like α -methylcinnamic acid.

- Sample Preparation: Dissolve 5-10 mg of purified α -methylcinnamic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[12]
- Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]
- Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition and processing are generally used, but may be optimized as needed.[2]
- Sample Preparation: Dissolve a small amount (approx. 50 mg) of α -methylcinnamic acid in a few drops of a volatile solvent like methylene chloride or acetone.[13]

- **Film Deposition:** Place a drop of the resulting solution onto a clean, transparent salt plate (e.g., NaCl or KBr).[\[13\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the film is too thin (weak signal), add another drop. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.[\[13\]](#)
- **Data Acquisition:** Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[13\]](#)
- **Sample Introduction:** Introduce a small quantity of the solid α -methylcinnamic acid sample into the mass spectrometer, often via a direct insertion probe which allows the sample to be heated in a vacuum to induce vaporization.[\[14\]](#)
- **Ionization:** In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion.[\[15\]](#)
- **Acceleration:** Accelerate the newly formed ions through a potential difference into the mass analyzer.[\[14\]](#)
- **Mass Analysis:** The ions are deflected by a magnetic field within the mass analyzer. The degree of deflection is dependent on their mass-to-charge ratio (m/z).[\[15\]](#)
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.[\[15\]](#)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis of α -Methylcinnamic Acid

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Caption: Workflow for spectroscopic analysis.

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